

# The Discovery and Developmental History of Ceftriaxone Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ceftriaxone sodium salt |           |
| Cat. No.:            | B15604573               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ceftriaxone sodium, a third-generation cephalosporin antibiotic, represents a significant milestone in the management of severe bacterial infections. Patented in 1978 and granted medical approval in 1982, its discovery was the culmination of targeted research aimed at developing cephalosporins with an extended pharmacokinetic profile and enhanced stability against bacterial β-lactamases. This technical guide provides an in-depth exploration of the discovery, history, and pivotal experimental data that established ceftriaxone as a cornerstone of antimicrobial therapy. It details the synthetic pathways, mechanism of action, pharmacokinetic and pharmacodynamic properties, and key clinical trial outcomes. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of this essential antibiotic.

### **Discovery and History**

The development of ceftriaxone emerged from a focused research initiative to enhance the properties of existing cephalosporins. The primary objectives were to create a compound with a prolonged elimination half-life, allowing for once-daily dosing, and to improve its resistance to the hydrolytic activity of  $\beta$ -lactamase enzymes produced by many resistant bacteria.



A research program systematically investigated the structure-activity relationships of cephalosporins, with particular attention to the substituents at the 3- and 7-positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. A key breakthrough was the identification of the enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol as a substituent at the 3-position. This moiety was found to confer significant resistance to cephalothin-resistant Proteus strains.

Further optimization involved modifying the acyl side chain at the 7-position. The introduction of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl side chain was a critical step. This particular side chain imparted high stability against a broad spectrum of  $\beta$ -lactamases and potent antibacterial activity against a wide range of Gram-positive and Gram-negative pathogens. The combination of these structural features resulted in ceftriaxone, a molecule with an exceptionally long elimination half-life of approximately 8 hours, excellent tissue penetration, and high efficacy, making it the first  $\beta$ -lactam antibiotic suitable for once-daily administration.

## **Synthesis and Characterization**

The chemical synthesis of ceftriaxone sodium has been described through various patented methods. A common approach involves the condensation of two key intermediates: 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) and an activated form of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetic acid side chain. The final step involves the conversion of the ceftriaxone acid to its disodium salt.

### **Experimental Protocol: Synthesis of Ceftriaxone Sodium**

This protocol is a generalized representation based on patented methodologies.

Step 1: Preparation of 7-ACT Guanidine Salt

- Suspend 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) in a suitable organic solvent (e.g., dichloromethane).
- Cool the suspension to a temperature between -10°C and -20°C.
- Slowly add an organic base, such as tetramethylguanidine, to the suspension while maintaining the low temperature.



- Stir the mixture until the 7-ACT dissolves completely, forming the 7-ACT guanidine salt solution.
- Store the resulting solution at -20°C to -30°C.

#### Step 2: Condensation Reaction

- In a separate reaction vessel, prepare a solution of the activated 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetic acid derivative (e.g., aminothiaximetic acid anhydride) in an appropriate organic solvent.
- Cool this solution to a low temperature, typically between -40°C and -60°C.
- Slowly add the prepared 7-ACT guanidine salt solution to the activated side-chain solution over a period of 5-10 minutes, maintaining the low temperature.
- Allow the reaction mixture to warm to between -20°C and -30°C and stir for 30-60 minutes under an inert atmosphere until the reaction is complete, forming ceftriaxone acid.

#### Step 3: Formation and Purification of Ceftriaxone Sodium

- To the reaction mixture containing ceftriaxone acid, add a solution of a sodium salt, such as sodium-2-ethylhexanoate in acetone, to precipitate the **ceftriaxone sodium salt**.[1]
- The crude ceftriaxone sodium is then purified by recrystallization.[2][3]
- Dissolve the crude product in a minimal amount of purified water.
- Slowly add an anti-solvent, such as acetone or ethanol, to induce crystallization. [2][3][4]
- Filter the resulting crystals, wash with the anti-solvent, and dry under vacuum at a controlled temperature (e.g., below 35°C) to yield the final ceftriaxone sodium product.[5][6]

# **Experimental Protocol: Characterization of Ceftriaxone Sodium**

High-Performance Liquid Chromatography (HPLC)



- System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of a buffer solution (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase consists of a buffer (5.1 g/L of Sodium Acetate Trihydrate adjusted to pH 6 with glacial acetic acid) and 2-Propanol in a 93:7 ratio.[7]
- Flow Rate: 1.0-1.2 mL/min.[8][7]
- Detection: UV detection at 240 nm or 254 nm.[9][7]
- Procedure: Dissolve a known concentration of ceftriaxone sodium in the mobile phase to prepare the sample solution. Inject a defined volume (e.g., 20 µL) into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively.

#### Mass Spectrometry (MS)

- System: A triple quadrupole mass spectrometer coupled with an HPLC system (HPLC-MS/MS).[10]
- Ionization Mode: Positive ion mode is typically used.[10]
- Multiple Reaction Monitoring (MRM): Specific transitions are monitored for quantification. For ceftriaxone, a common transition is 555.10 → 396.20.[10]
- Procedure: The eluent from the HPLC is introduced into the mass spectrometer. The
  instrument is set to monitor the specific parent-to-daughter ion transition for ceftriaxone,
  allowing for highly selective and sensitive quantification.

### **Mechanism of Action**

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11] [12] This action is mediated through its binding to and inactivation of penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[11] PBPs are crucial for the terminal steps of peptidoglycan synthesis, a key component of the bacterial



cell wall. By interfering with the cross-linking of peptidoglycan chains, ceftriaxone leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[11]



Click to download full resolution via product page

Caption: Mechanism of action of Ceftriaxone.

# **Pharmacokinetics and Pharmacodynamics**

Ceftriaxone exhibits a unique pharmacokinetic profile that contributes significantly to its clinical utility.

**Pharmacokinetic Parameters** 

| Parameter                       | Value                                        | Reference(s) |
|---------------------------------|----------------------------------------------|--------------|
| Elimination Half-life           | 5.8 - 8.7 hours                              | [13]         |
| Apparent Volume of Distribution | 5.78 - 13.5 L                                | [14]         |
| Plasma Clearance                | 0.58 - 1.45 L/hour                           | [14]         |
| Renal Clearance                 | 0.32 - 0.73 L/hour                           | [14]         |
| Protein Binding                 | 85% - 95% (concentration-<br>dependent)      | [14]         |
| Excretion                       | 33-67% unchanged in urine, remainder in bile | [13]         |



# In Vitro Activity (Minimum Inhibitory Concentration - MIC)

The in vitro activity of ceftriaxone against various pathogens is a key determinant of its clinical efficacy.

| Pathogen                  | MIC <sub>50</sub> (μg/mL) | MIC <sub>90</sub> (µg/mL) | Reference(s) |
|---------------------------|---------------------------|---------------------------|--------------|
| Streptococcus pneumoniae  | [15]                      |                           |              |
| Penicillin-susceptible    | ≤0.015                    | [15]                      | _            |
| Penicillin-resistant      | 0.5                       | [15]                      |              |
| Escherichia coli          | 0.125                     | [15]                      |              |
| Klebsiella spp.           | 0.125                     | [15]                      |              |
| Haemophilus<br>influenzae | ≤0.015                    | [15]                      | _            |

### **Clinical Efficacy and Safety**

Pivotal clinical trials have established the efficacy and safety of ceftriaxone in a wide range of infections.

# Pivotal Clinical Trial: Community-Acquired Pneumonia (CAP)

A common design for clinical trials of new antibacterial agents for CAP is a non-inferiority trial comparing the new agent to an established standard of care, such as ceftriaxone.

### **Trial Design Overview**

 Objective: To demonstrate that the new antibacterial agent is not inferior to ceftriaxone in the treatment of hospitalized patients with CAP.



- Patient Population: Adults hospitalized with a clinical diagnosis of CAP, often stratified by severity (e.g., PORT risk class).
- Intervention: The new antibacterial agent.
- Comparator: Ceftriaxone, typically administered at a dose of 1-2 g intravenously once daily. [16][17]
- Primary Endpoint: Clinical response at a specific time point (e.g., 72-96 hours after initiation of therapy), defined by improvement in signs and symptoms of pneumonia.
- Secondary Endpoints: Mortality, duration of hospitalization, microbiological response, and safety.

# Clinical Trial Data: Bacterial Meningitis in Pediatric

**Patients** 

| Patient Characteristic  | Value                                                  | Reference(s) |
|-------------------------|--------------------------------------------------------|--------------|
| Number of Patients      | 98                                                     | [18]         |
| Median Age (years)      | 1.7 (range: 0.1–18.5)                                  | [18]         |
| Median Weight (kg)      | 12.0 (range: 3.5–102.3)                                | [18]         |
| Common Dosing Regimens  | 35-70 mg/kg twice daily or 70-<br>100 mg/kg once daily | [18]         |
| Median CSF/Plasma Ratio | 14.39%                                                 | [19]         |

### **Safety and Tolerability**

Ceftriaxone is generally well-tolerated. The most common adverse events are gastrointestinal and hepatobiliary in nature.



| Adverse Event<br>Category | Incidence in<br>Ceftriaxone Group<br>(%) | Incidence in<br>Placebo Group (%) | Reference(s) |
|---------------------------|------------------------------------------|-----------------------------------|--------------|
| Gastrointestinal          | 72                                       | 56                                | [14]         |
| Hepatobiliary             | 62                                       | 11                                | [14]         |
| Serious Hepatobiliary     | 12                                       | 0                                 | [14]         |

Serious neurological adverse events, such as encephalopathy and convulsions, have been reported, particularly in elderly patients and those with renal impairment.[20]

# Experimental Workflows Workflow for In Vivo Efficacy Study (Mouse Pneumonia Model)





Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study of Ceftriaxone.



# Workflow for Ceftriaxone Sodium Synthesis and Purification





Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Ceftriaxone Sodium.

### Conclusion

Ceftriaxone sodium stands as a testament to the power of rational drug design in the field of antibacterial chemotherapy. Its discovery, driven by a systematic exploration of structure-activity relationships, yielded a third-generation cephalosporin with a remarkably long half-life, broad spectrum of activity, and stability to  $\beta$ -lactamases. The extensive preclinical and clinical research detailed in this guide has solidified its role as a first-line agent for a variety of serious infections. A thorough understanding of its synthesis, mechanism of action, and clinical pharmacology, as outlined herein, is essential for researchers and drug development professionals seeking to build upon the legacy of this important antibiotic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2005105813A1 Improved process for the manufacture of ceftriaxone sodium -Google Patents [patents.google.com]
- 2. Preparation method of ceftriaxone sodium powder preparation for injection (2018) | Ren Feng [scispace.com]
- 3. CN102875574A Crystal form of ceftriaxone sodium and preparation method for crystal form Google Patents [patents.google.com]
- 4. wiadlek.pl [wiadlek.pl]
- 5. CN102993215A Preparation method of ceftriaxone sodium crystal and evaluation method of ceftriaxone sodium aqueous solution turbidity - Google Patents [patents.google.com]
- 6. CN102993215B Preparation method of ceftriaxone sodium crystal and evaluation method of ceftriaxone sodium aqueous solution turbidity - Google Patents [patents.google.com]

### Foundational & Exploratory





- 7. New Analytical Method and its Validation to Determine Ceftriaxone Sodium by RP-HPLC [inis.iaea.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced HPLC-MS/MS method for the quantitative determination of the coadministered drugs ceftriaxone sodium and lidocaine hydrochloride in human plasma following an intramuscular injection and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111440197A Preparation method of ceftriaxone sodium Google Patents [patents.google.com]
- 12. US7470786B2 Method for manufacture of ceftriaxone sodium Google Patents [patents.google.com]
- 13. US20070049749A1 Method for Manufacture of Ceftriaxone Sodium Google Patents [patents.google.com]
- 14. Safety and efficacy of ceftriaxone for amyotrophic lateral sclerosis: a multi-stage, randomised, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo efficacy of a broad-spectrum cephalosporin, ceftriaxone, against penicillinsusceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. High-Dose Ceftriaxone for Bacterial Meningitis and Optimization of Administration Scheme Based on Nomogram PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serious Neurological Adverse Events of Ceftriaxone PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Developmental History of Ceftriaxone Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604573#discovery-and-history-of-ceftriaxone-sodium-salt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com